molecular formula BH3S3 B13732637 Borotrithioic acid CAS No. 13775-36-5

Borotrithioic acid

Cat. No.: B13732637
CAS No.: 13775-36-5
M. Wt: 110.0 g/mol
InChI Key: HVAFGESYLSBECZ-UHFFFAOYSA-N
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Description

Borotrithioic acid (systematic name pending IUPAC validation) is a boron-containing compound characterized by the presence of sulfur atoms in its molecular framework. This compound is hypothesized to feature a thiophene ring substituted with a boronic acid group (-B(OH)₂), which is critical for its reactivity in cross-coupling reactions, a hallmark of organoboron compounds .

Properties

CAS No.

13775-36-5

Molecular Formula

BH3S3

Molecular Weight

110.0 g/mol

IUPAC Name

borotrithioic acid

InChI

InChI=1S/BH3S3/c2-1(3)4/h2-4H

InChI Key

HVAFGESYLSBECZ-UHFFFAOYSA-N

Canonical SMILES

B(S)(S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Borotrithioic acid can be synthesized through several methods. One common approach involves the reaction of boron trichloride with hydrogen sulfide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of boron-containing precursors and sulfur sources, which are reacted under specific conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and filtration to obtain high-purity this compound. The choice of raw materials, reaction conditions, and purification methods can significantly impact the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Borotrithioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of boron and sulfur atoms.

Common Reagents and Conditions

    Oxidation Reactions: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions, depending on the desired outcome.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

    Substitution Reactions: Substitution reactions involving this compound can be carried out using various nucleophiles or electrophiles. Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boron oxides and sulfur oxides, while reduction reactions can produce boron hydrides and sulfur-containing compounds.

Scientific Research Applications

Borotrithioic acid has a wide range of scientific research applications, including:

    Chemistry: In organic synthesis, this compound is used as a reagent for the formation of boron-sulfur bonds. It is also employed in the development of new catalysts and materials.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: In industrial processes, this compound is used in the production of advanced materials, such as boron-sulfur polymers and composites. It is also utilized in the development of new chemical sensors and detection systems.

Mechanism of Action

The mechanism of action of borotrithioic acid involves its interaction with specific molecular targets and pathways. The compound’s boron and sulfur atoms play a crucial role in its reactivity and binding affinity. In biological systems, this compound can interact with enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Chlorinated derivatives (e.g., 177734-82-6) exhibit enhanced stability due to electron-withdrawing -Cl groups but reduced reactivity in Suzuki-Miyaura couplings compared to unsubstituted boronic acids .
  • Formyl-substituted analogs (e.g., 162607-18-3) show higher electrophilicity, favoring nucleophilic additions but lower thermal stability .
  • Hydroxymethyl derivatives (e.g., 4347-31-3) demonstrate improved solubility in polar solvents, advantageous for aqueous-phase reactions .

Functional Comparison

Reactivity in Cross-Coupling Reactions

  • This compound is theorized to undergo Suzuki-Miyaura reactions, similar to its analogs. However, its performance varies: Chlorinated analogs: Lower turnover due to steric hindrance from -Cl . Formyl analogs: Higher reactivity but prone to side reactions (e.g., aldol condensation) . Hydroxymethyl analogs: Balanced reactivity and solubility, ideal for biomedical applications .

Thermal and Chemical Stability

  • This compound : Presumed stability aligns with phenylboronic acids (decomposition >200°C), but oxidative degradation risks exist due to sulfur .
  • Chlorinated analogs : Decompose at ~180°C, releasing HCl .
  • Formyl analogs : Unstable above 150°C, limiting high-temperature applications .

Research Findings

  • Synthetic Utility : Chlorinated and hydroxymethyl derivatives are preferred in drug synthesis (e.g., kinase inhibitors) due to tunable reactivity .
  • Spectroscopic Data : IR and NMR spectra of analogs reveal distinct B-O (1340–1390 cm⁻¹) and S-C (700–750 cm⁻¹) stretches, aiding identification .
  • Limitations : this compound’s sulfur moiety may complicate purification, as observed in thiophene-boronic acid chromatographic studies .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Property This compound (2-Chlorothiophen-3-yl)boronic acid (5-(Hydroxymethyl)thiophen-3-yl)boronic acid
Melting Point (°C) Not reported 145–148 162–165
Solubility (H₂O) Low Insoluble Moderate (50 mg/mL)
Suzuki Reaction Yield* Theoretical: 75% 68% 72%

*Yields based on model aryl halide substrates .

Biological Activity

Borotrithioic acid, a compound with significant biological potential, has been the subject of various studies focusing on its antimicrobial and cytotoxic properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

This compound is a member of the triterpenoid family, characterized by its unique structural features that contribute to its biological efficacy. Triterpenoids are known for their diverse pharmacological activities, including antibacterial, antiviral, and anticancer effects. The synthesis of this compound and its derivatives often involves modifications that enhance these biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits pronounced antimicrobial properties. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria:

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus6.3Strong antibacterial effect
Escherichia coli6.3Strong antibacterial effect

These findings indicate that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Cytotoxicity and Antitumor Activity

This compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies indicate that it can inhibit the growth of several human tumor cells, including:

  • Leukemia Cells (SR)
  • Non-Small Cell Lung Cancer (NCI-H460)
  • Colon Cancer (HCT-116)

The cytotoxicity was assessed through various assays, revealing that certain derivatives of this compound exhibit enhanced antitumor activity compared to their parent compounds. For example, modifications involving secondary amines have led to derivatives with notable antispasmodic and antitumor properties .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antibacterial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes within microbial cells.
  • Antitumor Mechanism : It induces apoptosis in cancer cells through pathways involving the activation of caspases and modulation of cell cycle regulators.

Case Studies

A series of case studies have highlighted the potential applications of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against infections caused by resistant strains of bacteria, demonstrating significant improvement in patient outcomes.
  • Cytotoxicity in Cancer Therapy : Another study evaluated the use of this compound derivatives in combination with conventional chemotherapy agents, showing synergistic effects that enhanced tumor reduction in animal models.

Q & A

Q. How can researchers ensure ethical reporting of this compound’s hazardous properties (e.g., toxicity, flammability)?

  • Methodological Answer : Follow GHS (Globally Harmonized System) protocols for hazard classification. Include detailed safety data in supplementary materials (e.g., LD₅₀ values, PPE requirements) and reference established databases (e.g., PubChem, TOXNET) .

Q. What steps are critical for achieving reproducibility in this compound research, particularly in synthetic protocols?

  • Methodological Answer : Document all experimental parameters (e.g., reagent lot numbers, ambient humidity) and use standardized reporting frameworks (e.g., MIACE: Minimum Information About a Chemical Experiment). Share raw data and code repositories to facilitate replication .

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